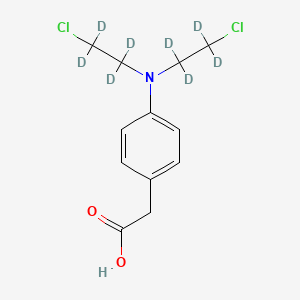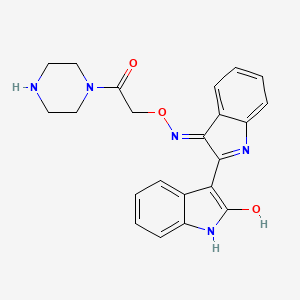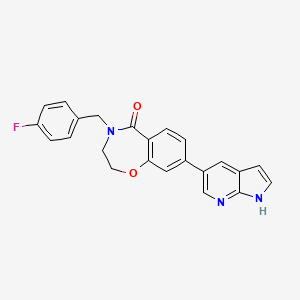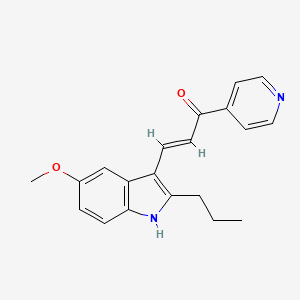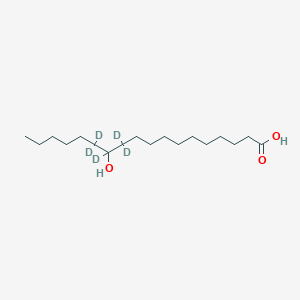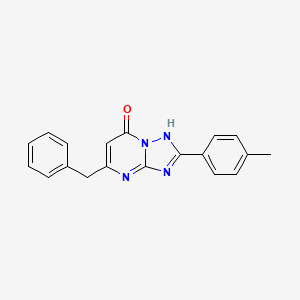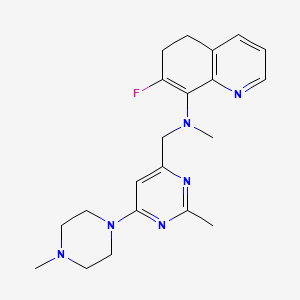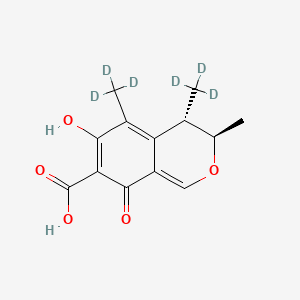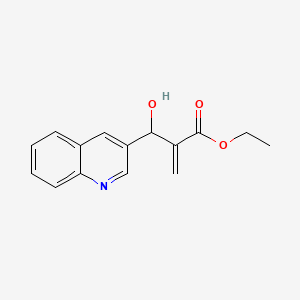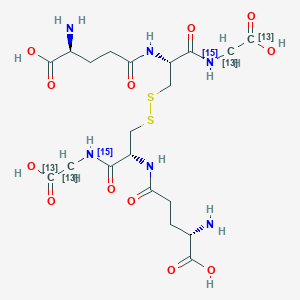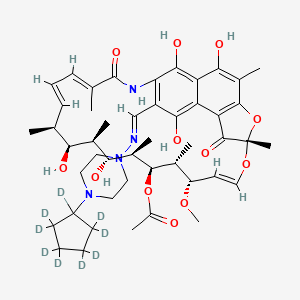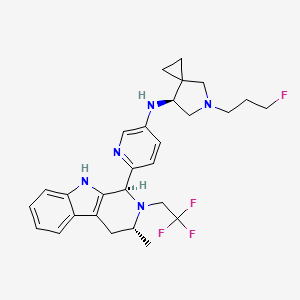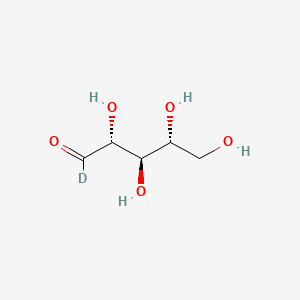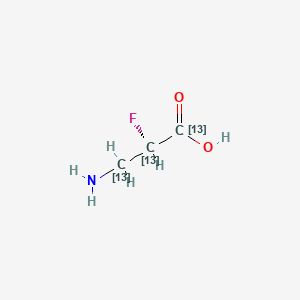
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is a fluorinated amino acid derivative. The compound is characterized by the presence of a fluorine atom and three carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and fluorine chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid typically involves the introduction of a fluorine atom into an amino acid precursor. One common method is the fluorination of a suitable amino acid derivative using electrophilic fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like chromatography ensures the consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions include various fluorinated derivatives, oxo compounds, and substituted amino acids, which can be further utilized in synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid exerts its effects involves its interaction with biological molecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. The isotopic labeling with carbon-13 allows for detailed studies of metabolic processes and molecular interactions using techniques like NMR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-amino-2-fluoropropanoic acid: Lacks the carbon-13 isotopes, making it less useful for isotopic labeling studies.
(2R)-3-amino-2-chloropropanoic acid: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
(2R)-3-amino-2-bromopropanoic acid: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is unique due to its combination of fluorine and carbon-13 isotopes, which provides distinct advantages in both chemical reactivity and analytical applications. The presence of fluorine enhances the compound’s stability and bioavailability, while the carbon-13 isotopes enable precise tracking in metabolic studies.
Eigenschaften
Molekularformel |
C3H6FNO2 |
|---|---|
Molekulargewicht |
110.062 g/mol |
IUPAC-Name |
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1 |
InChI-Schlüssel |
OJQNRNQELNLWHH-FMYLKJIZSA-N |
Isomerische SMILES |
[13CH2]([13C@H]([13C](=O)O)F)N |
Kanonische SMILES |
C(C(C(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


